molecular formula C16H24N2O3 B14064990 N-(2-Nitro-4-octylphenyl)acetamide CAS No. 102040-43-7

N-(2-Nitro-4-octylphenyl)acetamide

Cat. No.: B14064990
CAS No.: 102040-43-7
M. Wt: 292.37 g/mol
InChI Key: NUFSKYHLBDXUEV-UHFFFAOYSA-N
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Description

N-(2-Nitro-4-octylphenyl)acetamide is an organic compound with the molecular formula C16H24N2O3 It is characterized by the presence of a nitro group (-NO2) and an octyl chain attached to a phenyl ring, along with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitro-4-octylphenyl)acetamide typically involves the nitration of 4-octylaniline followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the amine group. The resulting 2-nitro-4-octylaniline is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitro-4-octylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The phenyl ring can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-4-octylphenylacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

N-(2-Nitro-4-octylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Nitro-4-octylphenyl)acetamide depends on its chemical structure and the specific context in which it is used. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological molecules. The acetamide group can form hydrogen bonds and interact with various biological targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Nitro-4-octylphenyl)acetamide is unique due to the presence of the octyl chain, which can influence its solubility, hydrophobicity, and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its simpler analogs.

Properties

CAS No.

102040-43-7

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-(2-nitro-4-octylphenyl)acetamide

InChI

InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-9-14-10-11-15(17-13(2)19)16(12-14)18(20)21/h10-12H,3-9H2,1-2H3,(H,17,19)

InChI Key

NUFSKYHLBDXUEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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